

zanamivir hydrate chemical structure and properties

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Compound of Interest

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An In-depth Technical Guide to **Zanamivir Hydrate**

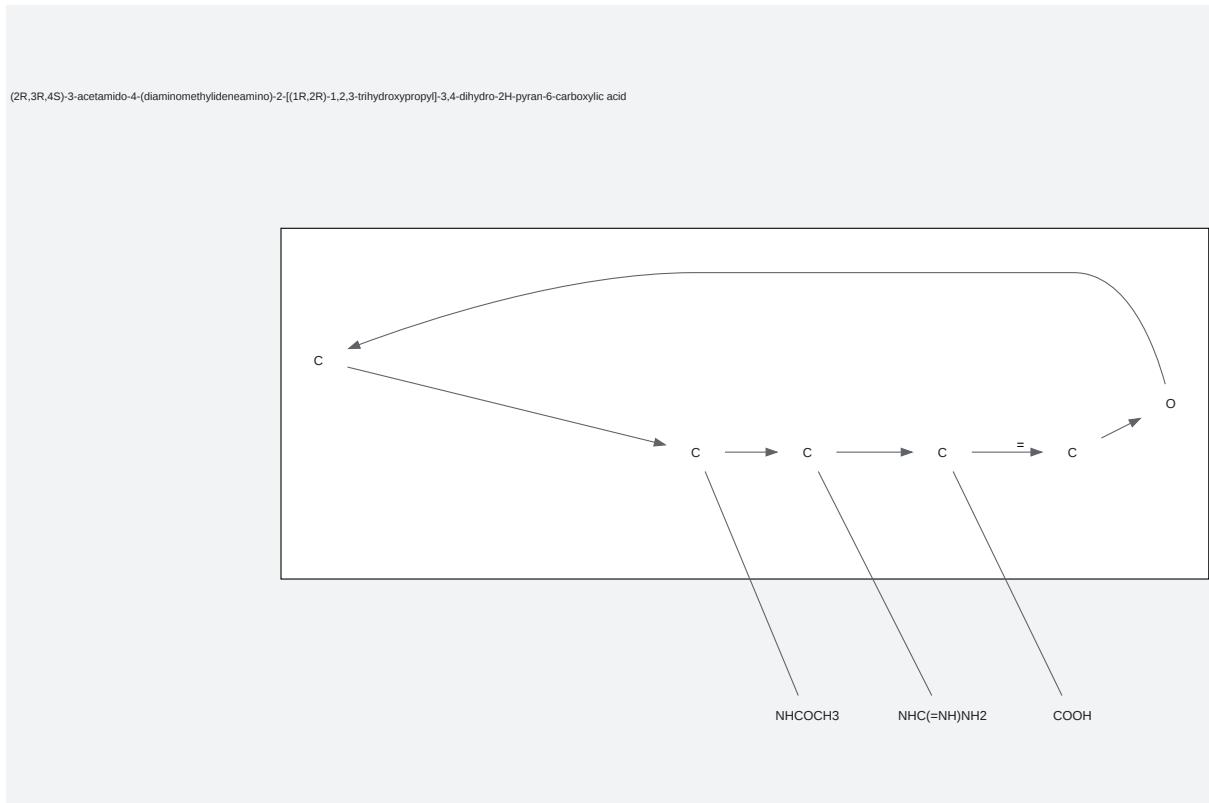
Introduction

Zanamivir hydrate is a potent antiviral agent belonging to the class of neuraminidase inhibitors.^{[1][2]} It is primarily indicated for the treatment and prophylaxis of infections caused by influenza A and B viruses.^{[2][3][4]} Developed through rational drug design, zanamivir was the first neuraminidase inhibitor to be commercially developed.^[5] This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its analysis.

Chemical Structure and Nomenclature

Zanamivir is a structural analogue of sialic acid (N-acetylneurameric acid).^{[5][6]} Its chemical structure is characterized by a dihydropyran ring with multiple hydrophilic substituents, including a guanidino group which is crucial for its high-affinity binding to the viral neuraminidase.

Below is a two-dimensional representation of the zanamivir chemical structure.



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Caption: 2D Chemical Structure of Zanamivir.

- IUPAC Name: (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid[7][8][9]
- Synonyms: Relenza, GG 167, 4-Guanidino-Neu5Ac2en, 5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic acid[1][7][8]
- CAS Number: 139110-80-8[1][2][8]

Physicochemical Properties

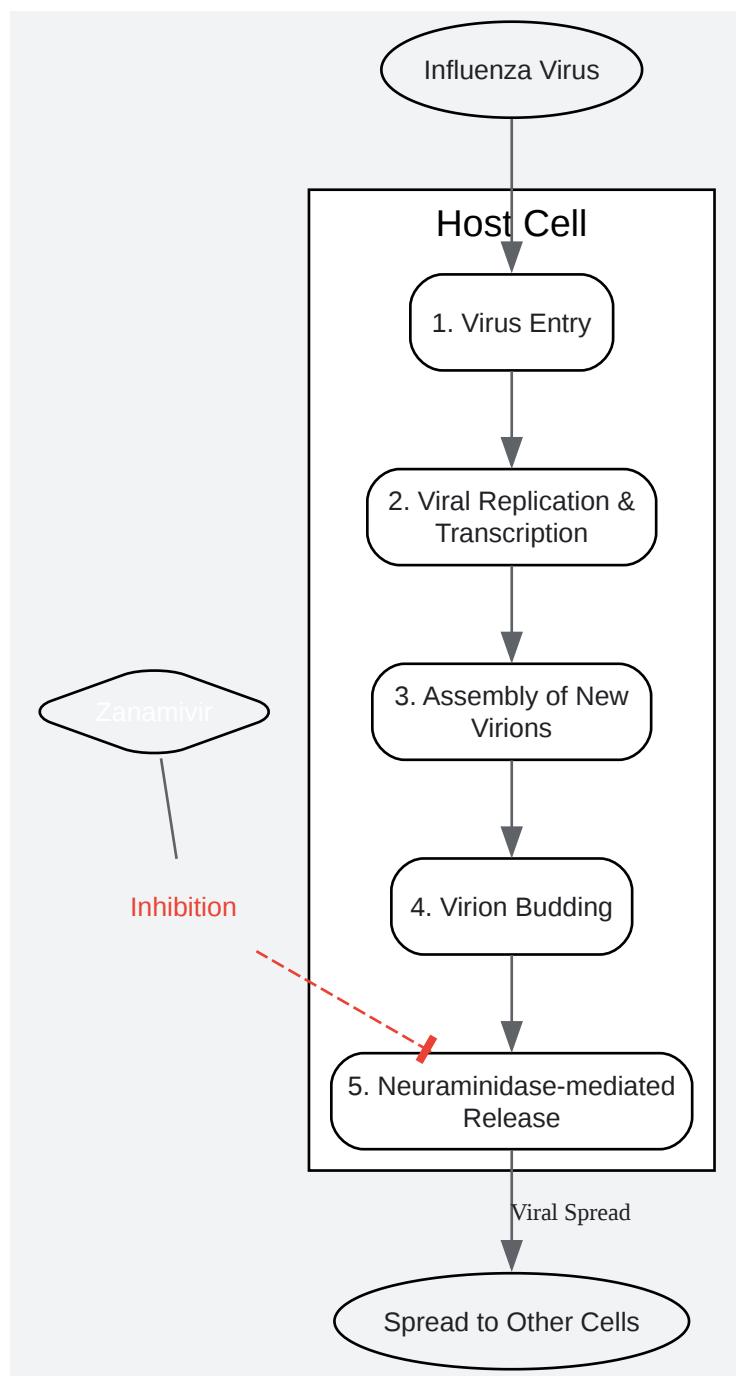
Zanamivir hydrate is a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₂₀ N ₄ O ₇ ·H ₂ O (Hydrate)	[1]
C ₁₂ H ₂₂ N ₄ O ₈ (Anhydrous)	[7]	
Molecular Weight	350.33 g/mol (Hydrate)	[1][7]
332.31 g/mol (Anhydrous)	[2][8][9]	
Melting Point	240 - 255 °C[1], 256 °C (dec.)	[2]
Solubility	Slightly soluble in water (0.3 mg/mL at 25°C)	[7]
Slightly soluble in methanol and ethanol	[7]	
Soluble in DMSO (10 mM)	[7]	
Optical Rotation	[α] ²⁰ /D = +33° to +42° (c=0.9 in water)	[1][2]
pKa	3.82 ± 0.70 (Predicted)	[2]
Appearance	White to off-white crystalline powder	[1]

Mechanism of Action

Zanamivir exerts its antiviral effect by selectively inhibiting the neuraminidase enzyme, which is a glycoprotein present on the surface of the influenza virus.[5][6][7] This enzyme is critical for the release of newly formed virus particles from the surface of infected host cells.[4][6][7] By binding to the active site of the neuraminidase protein, zanamivir prevents the cleavage of sialic acid residues on the host cell, which in turn blocks the release and spread of progeny virions to other cells.[4][5][6]

The following diagram illustrates the influenza virus life cycle and the inhibitory action of zanamivir.



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Caption: Inhibition of Influenza Virus Release by Zanamivir.

Experimental Protocols

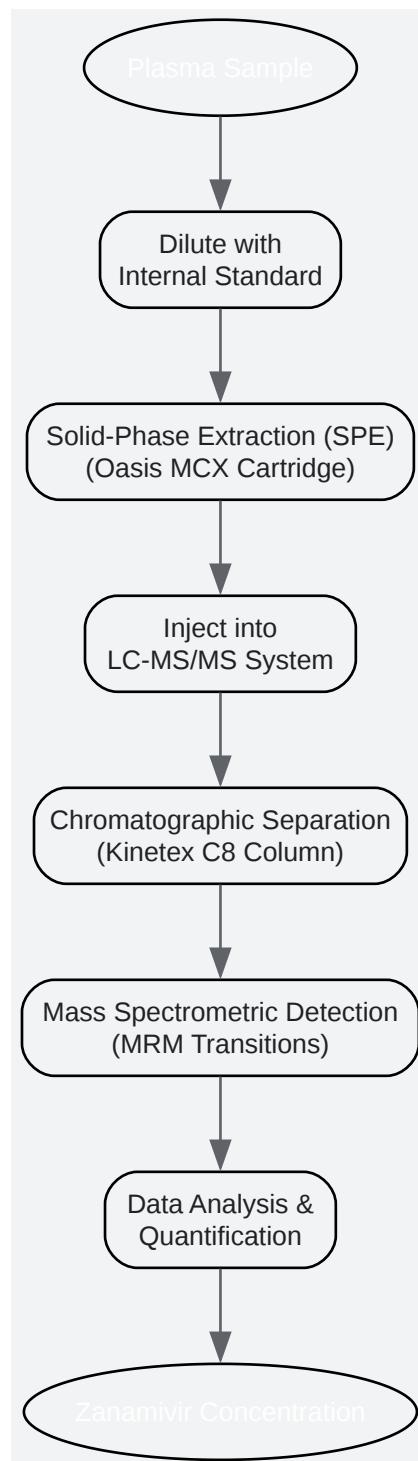
The analysis and characterization of **zanamivir hydrate** involve various analytical techniques. Below are summaries of key experimental methodologies cited in the literature.

Quantification of Zanamivir in Plasma by LC-MS/MS

This method is used for pharmacokinetic studies to determine the concentration of zanamivir in biological matrices like plasma.

- **Sample Preparation:** Plasma samples (300 μ L) are diluted with an internal standard solution (e.g., Zanamivir- ^{13}C , $^{15}\text{N}_2$ at 500 ng/mL in 4% phosphoric acid).[10] The mixture then undergoes solid-phase extraction (SPE) using Oasis MCX cartridges.[10]
- **Chromatography:** The extracted sample is analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[10]
 - Column: Kinetex C8 column.[10]
 - Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[10]
- **Detection:** Mass spectrometry is used for detection, monitoring specific transitions for zanamivir (e.g., 333.2 \rightarrow 60.2 and 333.2 \rightarrow 121.05) and the internal standard.[10]
- **Quantification:** The concentration of zanamivir is determined by comparing its peak area to that of the internal standard against a calibration curve. The method is validated for a specific concentration range (e.g., 10 to 5,000 ng/mL in mouse plasma).[10]

The workflow for this analytical method is depicted below.



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Caption: Workflow for LC-MS/MS Quantification of Zanamivir.

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of **zanamivir hydrate**, often as per pharmacopeial standards.

- System: A standard HPLC system equipped with a UV detector.[10]
- Column: Spherisorb® ODS1 column (150 mm × 4.6 mm, 5 µm) or an equivalent L82 packing material as per USP-NF.[10][11]
- Mobile Phase: An isocratic mobile phase consisting of a 95:5 (v/v) ratio of HPLC grade water to acetonitrile.[10]
- Flow Rate: 1.0 mL/min.[10]
- Detection: UV detection at a wavelength of 210 nm.[10]
- Injection Volume: 20 µL.[10]
- Analysis: Purity is determined by the peak area percentage of the main zanamivir peak relative to the total area of all peaks.[1]

Preparation of Crystalline Zanamivir Hydrate

A patented method describes the preparation of novel crystalline forms of **zanamivir hydrate**, aiming for high purity and yield.

- Objective: To produce high-purity **zanamivir hydrate** (e.g., >99.8%) by removing impurities such as related substance A.[12]
- General Procedure: The method involves crystallization from a solvent system, typically using water and acetone.[12] The precise control of solvent concentration and temperature allows for the selective crystallization of different hydrate forms (e.g., Hydrate I or Hydrate II). [12]
- Purification: The process is designed to effectively remove impurities through one or two purification (washing) steps, achieving a final product that meets the stringent requirements for an Active Pharmaceutical Ingredient (API).[12]

- Characterization: The resulting crystalline form is characterized by methods such as X-ray Powder Diffraction (XRPD) to confirm its specific polymorphic form.[7][12]

Conclusion

Zanamivir hydrate remains a cornerstone in the management of influenza, primarily due to its targeted mechanism of action and well-established efficacy. The information presented in this guide, from its fundamental chemical properties to detailed analytical protocols, provides a technical foundation for researchers and professionals in the field of drug development and virology. The continued study of its crystalline forms and analytical methodologies is crucial for ensuring the quality and effectiveness of zanamivir-based therapies.

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